molecular formula C32H25N2+ B14203923 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium CAS No. 828934-36-7

9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium

Cat. No.: B14203923
CAS No.: 828934-36-7
M. Wt: 437.6 g/mol
InChI Key: GNAYTIKJMIHGRM-UHFFFAOYSA-N
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Description

9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to a methylacridin-10-ium core. The presence of these functional groups imparts distinctive electronic and photophysical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium typically involves a series of organic reactions. One common method includes the reaction of diphenylamine with 4-bromobenzonitrile in the presence of palladium catalysts and strong coupling agents like sodium tert-butoxide and toluene . The resulting intermediate is then subjected to further reactions to introduce the acridin-10-ium moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals . The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and acridin-10-ium moieties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and various organic solvents like toluene and ether . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it has been shown to exhibit binding affinity to certain proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium stands out due to its unique combination of functional groups, which impart distinctive electronic and photophysical properties. These properties make it particularly valuable in applications requiring high fluorescence and stability.

Properties

CAS No.

828934-36-7

Molecular Formula

C32H25N2+

Molecular Weight

437.6 g/mol

IUPAC Name

4-(10-methylacridin-10-ium-9-yl)-N,N-diphenylaniline

InChI

InChI=1S/C32H25N2/c1-33-30-18-10-8-16-28(30)32(29-17-9-11-19-31(29)33)24-20-22-27(23-21-24)34(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-23H,1H3/q+1

InChI Key

GNAYTIKJMIHGRM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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